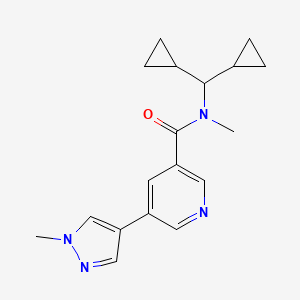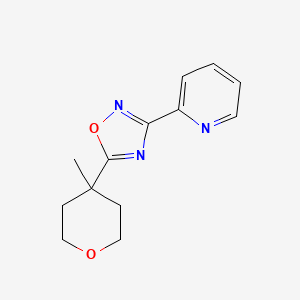
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. DPA-714 has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions.
作用机制
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide binds selectively to the TSPO, which is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the TSPO and affect downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and modulating the immune response. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in scientific research is its selectivity for the TSPO, which allows researchers to investigate the role of this protein in various diseases and conditions. However, one limitation of using this compound is its relatively low affinity for the TSPO, which can limit its effectiveness in certain experiments.
未来方向
There are many future directions for research involving N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and the TSPO. Some possible areas of investigation include the role of TSPO in neurodegenerative diseases, the development of more selective ligands for the TSPO, and the use of TSPO ligands as diagnostic tools for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on downstream signaling pathways.
合成方法
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with 1-methyl-4-(4-methylphenyl)-1H-pyrazole in the presence of a base to form the corresponding pyrazole-carboxylic acid. This acid can then be converted to the corresponding acid chloride and reacted with N-methyl-N-(dicyclopropylmethyl)amine to form this compound.
科学研究应用
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions. TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. This compound has been used to study the role of TSPO in neuroinflammation, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
属性
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-21-11-16(10-20-21)14-7-15(9-19-8-14)18(23)22(2)17(12-3-4-12)13-5-6-13/h7-13,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGULIRSQPXMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)

![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
